molecular formula C13H15N3O B11041391 1-[4-(2-Pyridyl)piperazino]-2-butyn-1-one

1-[4-(2-Pyridyl)piperazino]-2-butyn-1-one

Cat. No.: B11041391
M. Wt: 229.28 g/mol
InChI Key: FWBNJTWMKFSUEZ-UHFFFAOYSA-N
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Description

1-[4-(2-Pyridyl)piperazino]-2-butyn-1-one is a complex organic compound featuring a piperazine ring substituted with a pyridyl group and an alkyne functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Pyridyl)piperazino]-2-butyn-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Pyridyl)piperazino]-2-butyn-1-one undergoes several types of chemical reactions:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form alkenes or alkanes using hydrogenation reactions.

    Substitution: The pyridyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Halogenated pyridines and strong bases like sodium hydride (NaH).

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted piperazines and pyridines.

Scientific Research Applications

1-[4-(2-Pyridyl)piperazino]-2-butyn-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism by which 1-[4-(2-Pyridyl)piperazino]-2-butyn-1-one exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The alkyne group can also participate in click chemistry reactions, facilitating the formation of stable bioconjugates.

Comparison with Similar Compounds

    1-(2-Pyridyl)piperazine: Lacks the alkyne group, making it less versatile in synthetic applications.

    4-(2-Pyridyl)piperazine: Similar structure but different substitution pattern, affecting its reactivity and applications.

    2-(4-Pyridyl)piperazine: Another isomer with distinct chemical properties.

Uniqueness: 1-[4-(2-Pyridyl)piperazino]-2-butyn-1-one stands out due to the presence of both the pyridyl and alkyne groups, which confer unique reactivity and potential for diverse applications in synthetic chemistry and material science.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique structural features and versatile applications

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)but-2-yn-1-one

InChI

InChI=1S/C13H15N3O/c1-2-5-13(17)16-10-8-15(9-11-16)12-6-3-4-7-14-12/h3-4,6-7H,8-11H2,1H3

InChI Key

FWBNJTWMKFSUEZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)C2=CC=CC=N2

Origin of Product

United States

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